2-Bromo-3-(trifluoromethyl)pyridine-4-methanol
Description
2-Bromo-3-(trifluoromethyl)pyridine-4-methanol is a halogenated pyridine derivative featuring a bromine atom at position 2, a trifluoromethyl (CF₃) group at position 3, and a hydroxymethyl (CH₂OH) group at position 2. This compound is of significant interest in pharmaceutical and agrochemical research due to its unique electronic and steric properties.
Synthetic routes for analogous compounds often involve coupling reactions, such as Suzuki-Miyaura cross-coupling or reductive homocoupling. For example, describes the synthesis of structurally related pyridine derivatives using bromopyridine precursors and phenolic coupling partners, yielding products with moderate efficiency (16–49% yields) .
Properties
IUPAC Name |
[2-bromo-3-(trifluoromethyl)pyridin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-6-5(7(9,10)11)4(3-13)1-2-12-6/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJBKHBQJSUAJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CO)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(trifluoromethyl)pyridine-4-methanol typically involves the bromination of 3-(trifluoromethyl)pyridine followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 3-(trifluoromethyl)pyridine with bromine in the presence of a suitable catalyst to yield 2-Bromo-3-(trifluoromethyl)pyridine. This intermediate is then subjected to hydroxymethylation using formaldehyde and a base such as sodium hydroxide to obtain the final product .
Industrial Production Methods
Industrial production of 2-Bromo-3-(trifluoromethyl)pyridine-4-methanol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The bromination and hydroxymethylation steps are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(trifluoromethyl)pyridine-4-methanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to modify the trifluoromethyl group or the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate in aqueous or acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: Formation of 2-Bromo-3-(trifluoromethyl)pyridine-4-carboxylic acid.
Reduction: Formation of reduced pyridine derivatives with modified functional groups.
Scientific Research Applications
2-Bromo-3-(trifluoromethyl)pyridine-4-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(trifluoromethyl)pyridine-4-methanol involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. The hydroxymethyl group enhances its solubility and facilitates its incorporation into biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The reactivity and physicochemical properties of pyridine derivatives are highly sensitive to substituent positions. Key comparisons include:
2-Chloro-3-(trifluoromethyl)pyridine-4-methanol (CAS 1227578-86-0)
- Structural Differences : Chlorine replaces bromine at position 2.
- Molecular Weight : 211.57 g/mol (vs. 248.02 g/mol for the bromo analog).
- Reactivity : Chlorine’s lower electronegativity compared to bromine may reduce oxidative stability but enhance nucleophilic substitution rates .
2-Bromo-4-(trifluoromethyl)pyridine (CAS 175205-81-9)
- Structural Differences : CF₃ at position 4 instead of 3; lacks the CH₂OH group.
- This highlights the critical role of CF₃ positioning in modulating electronic effects and steric hindrance .
(3-Bromo-4-pyridyl)methanol
Physicochemical Properties
Reactivity in Catalytic Reactions
highlights stark differences in reactivity among bromopyridines:
| Compound | Reaction Conditions | Conversion Rate |
|---|---|---|
| 2-Bromo-4-(trifluoromethyl)pyridine | Pd(OAc)₂, TBAI, IPA, 80°C, 12 h | >99% |
| 2-Bromo-3-(trifluoromethyl)pyridine | Same as above | 0% |
The lack of reactivity in the 3-CF₃ derivative underscores the steric and electronic challenges posed by substituents at position 3, which may extend to the 4-methanol analog .
Biological Activity
2-Bromo-3-(trifluoromethyl)pyridine-4-methanol (CAS No. 1227592-69-9) is a pyridine derivative notable for its unique structural features, including a bromine atom and a trifluoromethyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular structure of 2-Bromo-3-(trifluoromethyl)pyridine-4-methanol is characterized by:
- Bromine atom at the 2-position
- Trifluoromethyl group at the 3-position
- Hydroxymethyl group at the 4-position
These functional groups contribute to its chemical reactivity and biological properties.
Antimicrobial Properties
Research indicates that compounds with trifluoromethyl substituents exhibit enhanced antimicrobial activity. In one study, derivatives of pyridine with trifluoromethyl groups were shown to selectively inhibit Chlamydia, suggesting that 2-Bromo-3-(trifluoromethyl)pyridine-4-methanol may possess similar properties. The presence of electron-withdrawing groups like trifluoromethyl was crucial for this activity, as compounds lacking such groups were inactive .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. Studies have reported that related pyridine derivatives demonstrate significant cytotoxic effects against various cancer cell lines. The mechanism often involves interference with cellular signaling pathways or direct interaction with DNA .
The biological activity of 2-Bromo-3-(trifluoromethyl)pyridine-4-methanol can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The bromine and trifluoromethyl groups may enhance binding affinity to enzymes involved in cancer progression or microbial resistance.
- Cell Penetration: The lipophilicity imparted by the trifluoromethyl group facilitates cellular uptake, allowing for effective intracellular action.
Synthesis and Research Findings
Various synthetic routes have been developed for the preparation of 2-Bromo-3-(trifluoromethyl)pyridine-4-methanol, often involving bromination and subsequent functionalization reactions. The following table summarizes some key synthetic methods:
| Method | Description | Yield (%) |
|---|---|---|
| Bromination | Reaction of pyridine with brominating agents | Varies |
| Nucleophilic substitution | Substitution reactions with nucleophiles | Varies |
| Reduction | Reduction of corresponding pyridine derivatives | Varies |
Case Studies
- Antichlamydial Activity Study: A study highlighted that the trifluoromethyl group significantly enhances antichlamydial activity in related compounds, suggesting a similar effect for 2-Bromo-3-(trifluoromethyl)pyridine-4-methanol .
- Cytotoxicity Assay: In vitro assays demonstrated that derivatives with similar structures exhibited cytotoxic effects against breast cancer cell lines, indicating potential for further development in anticancer therapies .
Q & A
Q. Resolution Strategies :
- Standardize assays (e.g., CLSI guidelines for MIC testing).
- Use isogenic cell lines to isolate efflux pump effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
